molecular formula C9H8F2O B12438489 3-(2,3-difluorophenyl)prop-2-en-1-ol

3-(2,3-difluorophenyl)prop-2-en-1-ol

Cat. No.: B12438489
M. Wt: 170.16 g/mol
InChI Key: MKPBTHWUSQGECI-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

3-(2,3-Difluorophenyl)prop-2-en-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,3-difluorophenyl)prop-2-en-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

3-(2,3-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2

InChI Key

MKPBTHWUSQGECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CCO

Origin of Product

United States

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